molecular formula C14H11FINO B15015318 2-[(E)-[(4-Fluorophenyl)imino]methyl]-6-iodo-4-methylphenol

2-[(E)-[(4-Fluorophenyl)imino]methyl]-6-iodo-4-methylphenol

Katalognummer: B15015318
Molekulargewicht: 355.15 g/mol
InChI-Schlüssel: QFFPGIKYPYSBCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(E)-[(4-Fluorophenyl)imino]methyl]-6-iodo-4-methylphenol is a chemical compound known for its unique structure and properties. It is a derivative of Schiff bases, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone. This particular compound is characterized by the presence of fluorine, iodine, and a phenolic group, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(4-Fluorophenyl)imino]methyl]-6-iodo-4-methylphenol typically involves the condensation reaction between 4-fluoroaniline and 6-iodo-4-methylsalicylaldehyde. The reaction is usually carried out in a methanolic medium at room temperature. The Schiff base formation is facilitated by the presence of a catalyst, such as hydrochloric acid, which promotes the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(E)-[(4-Fluorophenyl)imino]methyl]-6-iodo-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 2-[(E)-[(4-Fluorophenyl)imino]methyl]-6-iodo-4-methylphenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in gene expression patterns, ultimately affecting cellular processes such as proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of both fluorine and iodine atoms in 2-[(E)-[(4-Fluorophenyl)imino]methyl]-6-iodo-4-methylphenol imparts unique chemical and physical properties, such as enhanced reactivity and specific interactions with biological targets. These features make it distinct from other similar compounds and valuable for various research applications.

Eigenschaften

Molekularformel

C14H11FINO

Molekulargewicht

355.15 g/mol

IUPAC-Name

2-[(4-fluorophenyl)iminomethyl]-6-iodo-4-methylphenol

InChI

InChI=1S/C14H11FINO/c1-9-6-10(14(18)13(16)7-9)8-17-12-4-2-11(15)3-5-12/h2-8,18H,1H3

InChI-Schlüssel

QFFPGIKYPYSBCG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)I)O)C=NC2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.